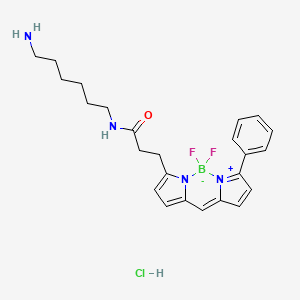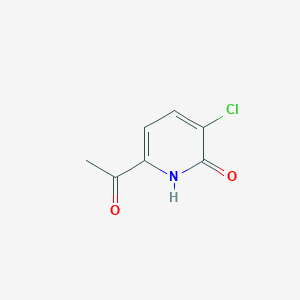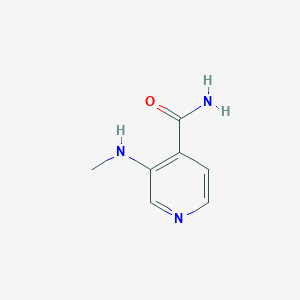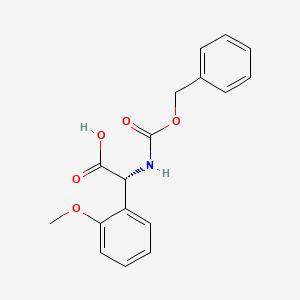
BDPR6Gaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDPR6Gaminehydrochloride is a boronic dipyrromethene dye matched to the rhodamine 6G channel. This fluorophore derivative contains an aliphatic amine group in the form of a salt. The amine groups can be conjugated to electrophiles and used for enzymatic transamination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BDPR6Gaminehydrochloride is synthesized through a series of chemical reactions involving boronic dipyrromethene (BDP) as the core structure. The reaction conditions often include the use of solvents like DMSO, PEG300, and Tween 80, with the final product being stored at -20°C for long-term stability .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
BDPR6Gaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different properties and applications depending on the specific modifications made .
Aplicaciones Científicas De Investigación
BDPR6Gaminehydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of BDPR6Gaminehydrochloride involves its interaction with specific molecular targets. The compound’s amine group can conjugate with electrophiles, allowing it to be used in enzymatic transamination reactions. The fluorescent properties of the compound are due to its boronic dipyrromethene core, which absorbs and emits light at specific wavelengths .
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine 6G: A similar fluorescent dye with comparable properties.
BODIPY: Another boronic dipyrromethene dye with different functional groups.
Fluorescein: A widely used fluorescent dye with different spectral properties
Uniqueness
BDPR6Gaminehydrochloride is unique due to its specific combination of an aliphatic amine group and boronic dipyrromethene core. This combination provides distinct fluorescent properties and reactivity, making it suitable for a wide range of applications in scientific research .
Propiedades
Fórmula molecular |
C24H30BClF2N4O |
|---|---|
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H |
Clave InChI |
MNYJFICGJSOWBU-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCCN)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![6,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15247622.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![6-Chloro-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B15247644.png)


![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)



